1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
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Overview
Description
1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with cyanoacetamide in the presence of a base, followed by cyclization with ammonium acetate . The reaction conditions often involve heating the mixture to reflux in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrido[2,3-d]pyrimidine derivative with a carboxyl group, while reduction may produce a dihydropyrido[2,3-d]pyrimidine derivative .
Scientific Research Applications
1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, such as PIM-1 kinase, which plays a role in cell cycle progression and apoptosis. The compound binds to the active site of the kinase, preventing its activity and leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine: Exhibits significant anticancer and antimicrobial properties.
Uniqueness
1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which enhances its binding affinity to certain molecular targets. This makes it a promising candidate for drug development, particularly in the field of oncology .
Properties
CAS No. |
59361-58-9 |
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Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10ClN3O/c14-10-5-1-2-6-11(10)17-12-9(4-3-7-15-12)8-16-13(17)18/h1-7H,8H2,(H,16,18) |
InChI Key |
XZRQTIQPLLSOKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=CC=C2)N(C(=O)N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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